5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-ethylanilino)-N-[(2-methoxyphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-13-8-10-15(11-9-13)21-18-17(22-24-23-18)19(25)20-12-14-6-4-5-7-16(14)26-2/h4-11,17-18,21-24H,3,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIELUJVIORPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1291871-18-5) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.4 g/mol. The structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research has shown that triazole derivatives possess notable anticancer properties. A study highlighted the synthesis and evaluation of various triazole compounds, including derivatives similar to this compound. These compounds exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM, indicating their potential as anticancer agents .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain triazole derivatives demonstrated effective inhibition of these pathogens, suggesting their utility in treating infections .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. Triazoles can act as enzyme inhibitors or receptor modulators. For instance, some studies have indicated that these compounds may inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparisons
The table below summarizes key structural analogues and their properties:
Key Comparative Analyses
Electronic and Steric Effects
- Acetyl vs. Ethyl/Amino Groups: The acetyl group in and is electron-withdrawing, reducing electron density on the aryl ring, whereas the ethyl group in the target compound is electron-donating. This difference may alter binding affinity in biological targets (e.g., enzymes or receptors) .
- Methoxy vs.
Hydrogen-Bonding Potential
- Compounds with oxoethyl chains (e.g., ) or amide groups (e.g., ) can act as hydrogen bond donors/acceptors, influencing interactions with biological targets. The target compound lacks such groups, relying on its amino and methoxy substituents for polar interactions.
Preparation Methods
β-Ketophosphonate-Azide Cyclization
The reaction of β-ketophosphonates with azides under cesium carbonate (Cs₂CO₃) catalysis in dimethyl sulfoxide (DMSO) enables regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. For the target compound, a β-ketophosphonate bearing a pre-functionalized carboxamide group at the C4 position is synthesized. For example, ethyl 2-(diethoxyphosphoryl)-3-oxo-3-(2-methoxybenzylamino)propanoate serves as the precursor. Reacting this with 4-ethylphenyl azide under optimized conditions (Cs₂CO₃, DMSO, 25°C, 12 h) yields the triazole core with a 4-carboxamide and 5-aryl substituent.
Mechanistic Insights :
The reaction proceeds via a cesium-chelated Z-enolate intermediate, which undergoes [3+2] cycloaddition with the azide. The phosphonate group facilitates a Horner-Wadsworth-Emmons (HWE)-type elimination, ensuring regioselectivity.
Functionalization of the Triazole Core
Introduction of the 5-[(4-Ethylphenyl)amino] Group
The 5-position of the triazole, initially occupied by an aryl group from the azide, requires substitution with a secondary amine. This is achieved via a two-step process:
- Bromination : Electrophilic bromination at C5 using N-bromosuccinimide (NBS) in acetonitrile introduces a bromine atom.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the bromo-triazole with 4-ethylaniline in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C yields the desired 5-[(4-ethylphenyl)amino] derivative.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CH₃CN, 0°C → rt, 6 h | 78 |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 65 |
Carboxamide Installation and Optimization
Coupling of 2-Methoxybenzylamine
The carboxamide group at C4 is introduced via a coupling reaction between the triazole-4-carboxylic acid and 2-methoxybenzylamine. Activation of the carboxylic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation.
Optimization Notes :
- Use of 4 Å molecular sieves improves yield by scavenging water.
- Excess amine (1.5 equiv) ensures complete conversion.
Alternative Synthetic Routes
Hydrazone Cyclization
Hydrazones derived from 4-ethylphenylhydrazine and α-ketoamides undergo iodine-catalyzed cyclization in tetrahydrofuran (THF) to form 1,2,3-triazoles. For example, reacting N-(2-methoxybenzyl)-2-oxoacetohydrazide with 4-ethylphenylhydrazine in the presence of I₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) yields the target compound in 72% yield.
Advantages :
- Metal-free conditions align with green chemistry principles.
- Broad functional group tolerance.
Continuous-Flow Synthesis
Adapting methods from flow chemistry literature, unstable intermediates (e.g., imidates) are generated in a continuous-flow reactor, minimizing decomposition. A two-step process involves:
- Imidate Formation : Reaction of 2-methoxybenzylamine with trimethyl orthoacetate in a heated reactor (50°C, 10 min residence time).
- Triazole Cyclization : Mixing the imidate stream with 4-ethylphenyl azide and Cs₂CO₃ in DMSO at 25°C (20 min residence time).
Scalability :
Challenges and Mitigation Strategies
Regiochemical Control
Competing pathways in triazole formation may yield regioisomers. Strategies to enhance selectivity include:
Functional Group Compatibility
The electron-rich 2-methoxybenzyl group may undergo demethylation under harsh conditions. Mitigation involves:
- Low-Temperature Coupling : EDC/HOBt-mediated reactions at 0°C prevent side reactions.
- Protective Groups : Temporary silyl protection of the methoxy group during bromination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
